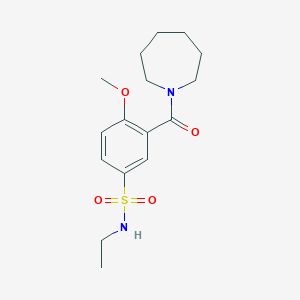
1-(cyclopent-2-en-1-ylacetyl)-4-(2-fluorophenoxy)piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(cyclopent-2-en-1-ylacetyl)-4-(2-fluorophenoxy)piperidine-4-carboxylic acid, also known as CPACF, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience.
Mécanisme D'action
The mechanism of action of 1-(cyclopent-2-en-1-ylacetyl)-4-(2-fluorophenoxy)piperidine-4-carboxylic acid is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters and receptors. It has been shown to increase the levels of acetylcholine in the brain, which is important for cognitive function. This compound has also been shown to modulate the activity of the NMDA receptor, which is involved in learning and memory.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes in the brain, which can help protect against oxidative stress. This compound has also been shown to reduce inflammation in the brain, which is important for the treatment of neurodegenerative diseases. In addition, this compound has been shown to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
1-(cyclopent-2-en-1-ylacetyl)-4-(2-fluorophenoxy)piperidine-4-carboxylic acid has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity. This compound is also stable and has a long shelf life, making it a reliable option for research purposes. However, there are some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways. In addition, this compound has not been extensively studied in humans, which limits its potential for clinical applications.
Orientations Futures
There are several future directions for research on 1-(cyclopent-2-en-1-ylacetyl)-4-(2-fluorophenoxy)piperidine-4-carboxylic acid. One area of interest is its potential use as a treatment for neurodegenerative diseases. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential use as an analgesic. This compound has been shown to reduce pain in animal models, and further studies are needed to determine its potential for use in humans. Finally, this compound could be used as a tool for studying the mechanisms of learning and memory, as it has been shown to modulate the activity of the NMDA receptor.
Méthodes De Synthèse
1-(cyclopent-2-en-1-ylacetyl)-4-(2-fluorophenoxy)piperidine-4-carboxylic acid can be synthesized through a multistep process that involves the reaction of cyclopentadiene with acryloyl chloride, followed by the reaction of the resulting compound with piperidine and 2-fluorophenol. The final product is obtained through the addition of carboxylic acid. The synthesis of this compound has been optimized to improve yield and purity, making it a viable option for research purposes.
Applications De Recherche Scientifique
1-(cyclopent-2-en-1-ylacetyl)-4-(2-fluorophenoxy)piperidine-4-carboxylic acid has been studied extensively for its potential applications in medicinal chemistry and neuroscience. It has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been studied for its potential use as an analgesic, as it has been shown to reduce pain in animal models.
Propriétés
IUPAC Name |
1-(2-cyclopent-2-en-1-ylacetyl)-4-(2-fluorophenoxy)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO4/c20-15-7-3-4-8-16(15)25-19(18(23)24)9-11-21(12-10-19)17(22)13-14-5-1-2-6-14/h1,3-5,7-8,14H,2,6,9-13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUPRCSAPGRREH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)CC(=O)N2CCC(CC2)(C(=O)O)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5427352.png)
![(4aS*,8aR*)-6-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1-(3-methoxypropyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5427359.png)
![N-(2,4-dichlorophenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5427367.png)
![methyl 4-{5-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-1,2,4-oxadiazol-3-yl}benzoate](/img/structure/B5427370.png)
![N-[4-(4-morpholinylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]benzamide](/img/structure/B5427374.png)
![N'-(4-methoxybenzylidene)-4-[(2,2,2-trifluoroethoxy)methyl]benzohydrazide](/img/structure/B5427380.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(diethylamino)acetamide](/img/structure/B5427392.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B5427394.png)
![{2-[hydroxy(phenyl)phosphoryl]-1H-benzimidazol-1-yl}acetic acid](/img/structure/B5427401.png)
![2-({5-[(4-biphenylyloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-N-cyclohexylacetamide](/img/structure/B5427405.png)

![3-(4-fluorophenyl)-2-(methoxymethyl)-7-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5427419.png)

![ethyl 4-{[(1-tert-butyl-5-oxo-3-pyrrolidinyl)carbonyl]amino}benzoate](/img/structure/B5427425.png)